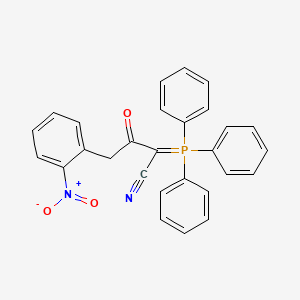

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile

Description

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile is a specialized organic compound featuring a nitrile group, a nitro-substituted phenyl ring, a ketone moiety, and a triphenylphosphoranylidene ylide. This structure combines electron-withdrawing (nitro, nitrile) and electron-donating (ylide) groups, making it a unique candidate for studying electronic effects in reactivity and coordination chemistry. oleracea ) and phosphoranylidene-containing systems (e.g., nucleotide analogs ).

Properties

IUPAC Name |

4-(2-nitrophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N2O3P/c29-21-28(27(31)20-22-12-10-11-19-26(22)30(32)33)34(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSPYTSHNJAVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C(C#N)C(=O)CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone. The key steps include:

Formation of the Ylide: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base such as n-butyllithium to generate the ylide.

Reaction with 2-Nitrobenzaldehyde: The ylide is then reacted with 2-nitrobenzaldehyde under controlled conditions to form the desired product.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents are hydrogen gas with palladium on carbon, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amino compounds, and other functionalized organic molecules.

Scientific Research Applications

Overview

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound notable for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and industrial processes. This compound features a nitrophenyl group, a triphenylphosphoranylidene moiety, and a butanenitrile backbone, making it a versatile intermediate in various chemical reactions.

Synthesis and Reaction Mechanism

The synthesis of this compound typically involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone. The reaction proceeds through the following steps:

- Formation of the Ylide : Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base (e.g., n-butyllithium) to generate the ylide.

- Reaction with 2-Nitrobenzaldehyde : The ylide is reacted with 2-nitrobenzaldehyde under controlled conditions to yield the desired product.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in:

- Formation of Alkenes : The compound is instrumental in producing alkenes via the Wittig reaction, which is widely used in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity and yield.

Biological Applications

Research into the biological activities of derivatives of this compound has indicated potential applications in:

- Antimicrobial Properties : Studies suggest that derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents.

- Anticancer Activity : Ongoing research is exploring its derivatives for potential anticancer properties, focusing on their efficacy against different cancer cell lines.

Medicinal Chemistry

The compound serves as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being investigated for:

- Drug Development : Research is ongoing to evaluate their effectiveness as potential therapeutic agents against diseases such as tuberculosis and cancer.

Industrial Applications

In industrial settings, this compound is used in:

- Production of Dyes and Pigments : The unique chemical structure allows it to be utilized in creating various dyes and pigments that are important in textile and materials industries.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile primarily involves its role as a reagent in the Wittig reaction. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a four-membered ring intermediate, which then dissociates to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups:

Nitriles with Aromatic Substituents

- Plant-Derived Nitriles : identifies nitriles like 4-(methylthio)butanenitrile (3MTP-CN) and 5-(methylsulfonyl)pentanenitrile (3MSOP-CN) in B. oleracea. These compounds exhibit biological activity linked to their nitrile groups but lack the phosphoranylidene ylide and nitro groups, limiting their electronic complexity compared to the target compound .

- Patent-Derived Butanenitriles : describes 4-((1S,3R,4S)-3-ethyl-4-(heterocyclic)cyclopentyl)butanenitrile derivatives. These feature cyclopentyl and heteroaromatic substituents, emphasizing steric effects rather than electronic interplay between nitro and ylide groups .

Phosphoranylidene-Containing Compounds

- Nucleotide Analogs: details a propanenitrile derivative with a phosphino group in a nucleoside analog.

Nitroaromatic Compounds

- Nitro-Substituted Pharmaceuticals: lists compounds like Bitertanol (a triazole-containing antifungal agent). While nitro groups are common in pharmaceuticals, their combination with ylides and nitriles is rare, highlighting the novelty of the target compound .

Comparative Analysis Table

*No direct reference to the target compound in the provided evidence; properties inferred from functional group chemistry.

Research Findings and Implications

- Reactivity : The nitro group in the target compound likely enhances electrophilicity at the nitrile carbon, contrasting with sulfur-containing nitriles (e.g., 3MTP-CN), where electron-rich substituents dominate .

- Coordination Chemistry: The triphenylphosphoranylidene ylide may act as a ligand for transition metals, akin to phosphino groups in nucleotide analogs .

- Biological Potential: Unlike Bitertanol (), the target compound’s nitro-ylide synergy could enable unique interactions with biological targets, though this remains speculative without experimental data.

Biological Activity

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group, a triphenylphosphoranylidene moiety, and a butanenitrile backbone. Its IUPAC name is 4-(2-nitrophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile, and it has the following molecular formula: C28H21N2O3P.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C28H21N2O3P |

| Molecular Weight | 463.45 g/mol |

| Functional Groups | Nitro group, phosphoranylidene |

Synthesis

The synthesis of this compound typically involves the Wittig reaction. This reaction allows for the formation of alkenes through the reaction of phosphonium ylides with carbonyl compounds.

General Synthetic Route

- Formation of Ylide : Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base.

- Reaction with Aldehyde/Ketone : The ylide reacts with 2-nitrobenzaldehyde under controlled conditions to yield the desired product.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Studies have demonstrated that compounds related to this compound can inhibit cancer cell proliferation. For instance, a related compound, Les-3331, was shown to possess significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 5.02 µM and 15.24 µM, respectively . The mechanism involves inducing apoptosis through mitochondrial pathways, as evidenced by JC-1 staining results indicating decreased mitochondrial membrane potential in treated cells .

Antimicrobial Activity

Other studies have reported antimicrobial properties associated with nitrophenyl compounds. These compounds are believed to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

-

Study on Anticancer Properties :

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Methods : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of Les-3331.

- Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy against common pathogens.

- Methods : Disc diffusion method was used to determine inhibition zones.

- Results : Notable inhibition of growth was recorded for several bacterial strains.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the Wittig reaction, which can subsequently participate in various biochemical pathways leading to cell death in cancerous cells or inhibition of microbial growth.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile?

Methodological Answer: This compound is typically synthesized via multi-step organic reactions involving:

- Condensation reactions : Between 2-nitrophenyl derivatives and phosphoranylidene-containing precursors. For example, electrophilic attack on acrylonitrile derivatives followed by introduction of the triphenylphosphoranylidene group via Wittig-like reactions .

- Functional group transformations : The nitrile group may be introduced using cyanation agents (e.g., TMSCN) or via substitution reactions. The 3-oxo group is stabilized by conjugation with the nitrile and aryl moieties .

- Key intermediates : tert-Butyl-protected nitro compounds (e.g., tert-butyl 2-(2-nitrophenyl)acetate) are often used to control reactivity during synthesis .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Critical for resolving the spatial arrangement of the triphenylphosphoranylidene group and nitro substituent. SHELX software is widely used for refinement .

- Spectroscopic methods :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 467.2) .

Q. What is the role of the triphenylphosphoranylidene group in the compound’s reactivity?

Methodological Answer: The triphenylphosphoranylidene moiety acts as a ylide , enabling:

- Wittig reactions : Formation of carbon-carbon double bonds via nucleophilic attack on carbonyl groups. This reactivity is exploited in synthesizing conjugated systems .

- Stabilization of intermediates : The ylide’s electron-withdrawing nature stabilizes adjacent electron-deficient centers (e.g., the 3-oxo group), directing regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How can researchers design experiments to study the biological activity of this compound?

Methodological Answer:

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

- Data refinement : Use SHELXL for high-resolution refinement, especially for disordered regions (e.g., triphenylphosphoranylidene conformers). Twinning or low-resolution data may require alternative space group assignments .

- Complementary techniques : Pair X-ray data with DFT-optimized structures to validate bond lengths and angles. Discrepancies >0.05 Å suggest potential refinement errors .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Optimize transition states for ylide-mediated reactions (e.g., Wittig) using Gaussian or ORCA. Focus on orbital interactions (LUMO-HOMO gaps) between the ylide and electrophiles .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize charge-separated intermediates .

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Q. What analytical methods address stability challenges in storage and handling?

Methodological Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC-MS for byproducts (e.g., nitrile hydrolysis to amides) .

- Storage recommendations : Store at –20°C under argon, as the ylide is sensitive to oxidation. Use amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.